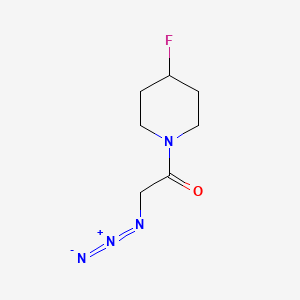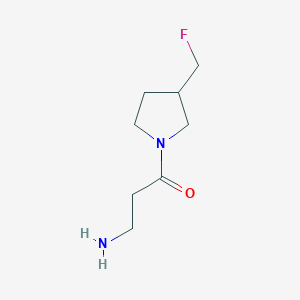
2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H17FN2O . It has an average mass of 188.242 Da and a monoisotopic mass of 188.132492 Da .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one consists of a propanone backbone with an amino group at the second carbon and a 3-(fluoromethyl)piperidin-1-yl group at the first carbon .Wissenschaftliche Forschungsanwendungen
Cancer Treatment Potential
The compound has been identified as a potential Aurora kinase inhibitor, which suggests its utility in cancer treatments. Aurora kinases are essential for cell proliferation, and their inhibition can disrupt cell division and lead to cancer cell death. This application is significant in the development of new therapeutic approaches to cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antidepressant Activity
1-(Substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols synthesized from similar compounds have been evaluated for antidepressant activity. Although the results indicated no effect on gross behavior, some compounds showed fluoxetine-like antireserpine and anorexigenic activity, indicating potential use in treating depression or as appetite suppressants (S. Kiran Kumar et al., 2004).
G Protein-Coupled Receptor Agonist
6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, a compound related to 2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one, has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist. GPR119 agonists are investigated for their potential in treating metabolic disorders such as diabetes and obesity (M. Sakairi et al., 2012).
Synthesis and Application in Other Chemical Processes
The compound and its derivatives have been studied extensively for their synthesis and application in various chemical processes, including the synthesis of N-Tosyl Piperidinyl-Containing α-Aminophosphonates and its application in pest control (Zhifu Jiang et al., 2013). Other studies focus on the synthesis and evaluation of related compounds for their antipsychotic potential, such as conformationally constrained butyrophenones (E. Raviña et al., 2000).
Glycosidase Inhibition
The synthesis of polyhydroxylated indolizidines, closely related to the compound, has shown potential as glycosidase inhibitors, which may be useful in developing treatments for disorders related to enzyme malfunction (D. Baumann et al., 2008).
Eigenschaften
IUPAC Name |
2-amino-1-[3-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-7(11)9(13)12-4-2-3-8(5-10)6-12/h7-8H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOJZSGEPHWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















